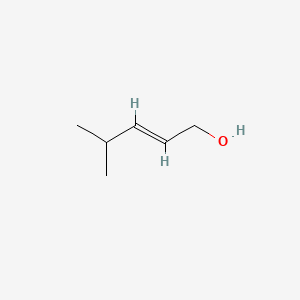
2-Penten-1-ol, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Methyl-2-penten-1-ol is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol with a double bond in the second position and a methyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-penten-1-ol can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-Methyl-2-penten-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Methyl-2-penten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-methylpentan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methyl-2-pentenal, 4-Methyl-2-pentenoic acid
Reduction: 4-Methylpentan-1-ol
Substitution: 4-Methyl-2-pentyl chloride, 4-Methyl-2-pentyl bromide
Scientific Research Applications
(2E)-4-Methyl-2-penten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2E)-4-Methyl-2-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes, leading to cell lysis. The compound’s unsaturated nature allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A saturated alcohol with similar molecular structure but lacking the double bond.
4-Methyl-2-pentenoic acid: An unsaturated carboxylic acid derived from the oxidation of (2E)-4-Methyl-2-penten-1-ol.
4-Methyl-2-pentenal: An unsaturated aldehyde formed through partial oxidation of the compound.
Uniqueness
(2E)-4-Methyl-2-penten-1-ol is unique due to its combination of an unsaturated double bond and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
5362-55-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(E)-4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChI Key |
BRYMKDNCWBMHIF-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)/C=C/CO |
Canonical SMILES |
CC(C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















